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molecular formula C9H7F3O2 B2641188 4-(2,2,2-Trifluoroethoxy)benzaldehyde CAS No. 76579-46-9

4-(2,2,2-Trifluoroethoxy)benzaldehyde

Cat. No. B2641188
M. Wt: 204.148
InChI Key: VQGWQLMGMVUITG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08497397B2

Procedure details

Sodium hydride (787 mg, 55%, 18.0 mmol) was suspended in DMF (10 mL) under a nitrogen atmosphere, and a solution of DMF (5 mL) containing 4-hydroxybenzaldehyde (2.00 g, 16.4 mmol) was dropwise added thereto over 5 minutes at room temperature. A light yellow insoluble substance was precipitated immediately after the addition. After 5 minutes, a solution of DMF (5 mL) containing 2,2,2-trifluoroethyl 4-methylbenzenesulfonate (4.00 g, 17.2 mmol) was added dropwise thereto to give a brown solution. This brown solution was stirred at room temperature for 1 hour, and then water (100 mL) and ethyl acetate (150 mL) were added thereto. The organic layer was separated, further washed with water (50 mL) five times, with a 10% sodium hydroxide aqueous solution (50 mL) three times, and with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated to give a crude product. This crude product was purified by silica gel column chromatography (hexane:ethyl acetate, 5:1, v/v) to give 1.40 g of the title compound (light yellow oil, yield: 42%).
Quantity
787 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
2 g
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
42%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1.CC1C=CC(S(O[CH2:23][C:24]([F:27])([F:26])[F:25])(=O)=O)=CC=1.O>CN(C=O)C.C(OCC)(=O)C>[F:25][C:24]([F:27])([F:26])[CH2:23][O:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
787 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
4 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCC(F)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
2 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This brown solution was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropwise added
CUSTOM
Type
CUSTOM
Details
A light yellow insoluble substance was precipitated immediately
ADDITION
Type
ADDITION
Details
after the addition
WAIT
Type
WAIT
Details
After 5 minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
to give a brown solution
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
further washed with water (50 mL) five times, with a 10% sodium hydroxide aqueous solution (50 mL) three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saturated brine, and dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give a crude product
CUSTOM
Type
CUSTOM
Details
This crude product was purified by silica gel column chromatography (hexane

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC(COC1=CC=C(C=O)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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